Benzyl 3-(benzyloxy)-2-methylpropanoate
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Overview
Description
Benzyl 3-(benzyloxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It features a benzyl group attached to a 3-(benzyloxy)-2-methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(benzyloxy)-2-methylpropanoate typically involves the esterification of 3-(benzyloxy)-2-methylpropanoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(benzyloxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl 3-(benzyloxy)-2-methylpropanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-(benzyloxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Benzyl 3-(benzyloxy)-2-methylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial in biological systems where esters are used as prodrugs to improve the bioavailability of active compounds.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar ester functionality but with an acetate group instead of a 3-(benzyloxy)-2-methylpropanoate moiety.
Benzyl benzoate: Contains a benzoate group instead of the 3-(benzyloxy)-2-methylpropanoate group.
Benzyl alcohol: Lacks the ester functionality, consisting only of a benzyl group attached to a hydroxyl group.
Uniqueness
Benzyl 3-(benzyloxy)-2-methylpropanoate is unique due to its specific ester structure, which imparts distinct chemical reactivity and potential applications. The presence of both benzyl and benzyloxy groups provides opportunities for diverse chemical transformations and functionalization.
Properties
CAS No. |
91796-44-0 |
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Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
benzyl 2-methyl-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C18H20O3/c1-15(12-20-13-16-8-4-2-5-9-16)18(19)21-14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 |
InChI Key |
ZIJHOWSXHACNQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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